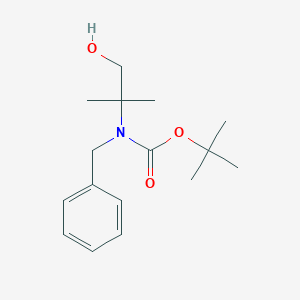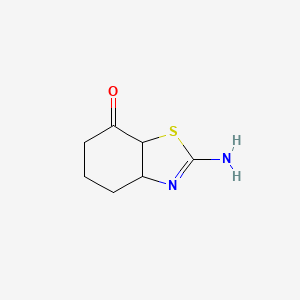![molecular formula C6H11NO B12284983 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the formation of the bicyclic ring system through photochemical [2+2] cycloaddition reactions. This method allows for the efficient construction of the bicyclic framework . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require specialized equipment to handle large-scale photochemical reactions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced bioavailability and reduced side effects.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the IRAK4 pathway, which is involved in inflammatory responses . The compound’s unique structure allows it to fit into the active sites of target proteins, thereby modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used as bioisosteres of ortho- and meta-benzenes.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are also used in medicinal chemistry for their unique three-dimensional structures.
Uniqueness: 1-Methyl-2-oxabicyclo[211]hexan-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H11NO/c1-5-2-6(7,3-5)4-8-5/h2-4,7H2,1H3 |
InChI-Schlüssel |
AHVAATWZOGWTOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)


![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)


![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)

